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Compound of Interest

Compound Name: 3-Ethyl-3-heptanol

Cat. No.: B011723 Get Quote

An In-depth Technical Guide to 3-Ethyl-3-heptanol

This technical guide provides a comprehensive overview of 3-Ethyl-3-heptanol, including its

chemical identity, physicochemical properties, synthesis, and analytical characterization. The

information is tailored for researchers, scientists, and professionals in the field of drug

development.

Chemical Identity
IUPAC Name: 3-ethylheptan-3-ol[1][2][3]

CAS Number: 19780-41-7[1][2][3][4]

Molecular Formula: C₉H₂₀O[1][4]

Molecular Weight: 144.25 g/mol [1]

Synonyms: 3-Ethyl-3-heptanol, 3-Heptanol, 3-ethyl-[1][2][3]

Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Ethyl-3-heptanol.
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Property Value Reference

Melting Point 6.15°C (estimate)

Boiling Point 183.8°C at 760 mmHg

Density 0.825 g/cm³

Flash Point 71.1°C

Vapor Pressure 0.217 mmHg at 25°C

Refractive Index 1.431

Water Solubility (logS) -2.5 (estimate)

Octanol/Water Partition

Coefficient (logP)
2.72770

Synthesis Protocol
A common method for the synthesis of tertiary alcohols such as 3-Ethyl-3-heptanol is the

Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For 3-Ethyl-
3-heptanol, this can be achieved by reacting 3-pentanone with butylmagnesium bromide.

Experimental Protocol: Grignard Synthesis of 3-Ethyl-3-heptanol

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2

equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-

bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the

dropping funnel to initiate the formation of butylmagnesium bromide. The reaction is typically

initiated with a small crystal of iodine.

Reaction with Ketone: Once the Grignard reagent has formed (indicated by the

disappearance of magnesium), the flask is cooled in an ice bath. A solution of 3-pentanone

(1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with

continuous stirring.
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Quenching: After the addition is complete, the reaction mixture is stirred at room temperature

for several hours to ensure completion. The reaction is then quenched by the slow, dropwise

addition of a saturated aqueous solution of ammonium chloride.

Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted with diethyl ether. The combined organic layers are washed with brine, dried over

anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The

crude product is then purified by distillation to yield 3-Ethyl-3-heptanol.

Grignard Reagent Preparation

Reaction Workup and Purification

Mg turnings in
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Synthesis of 3-Ethyl-3-heptanol via Grignard Reaction.

Analytical Characterization
The identity and purity of 3-Ethyl-3-heptanol are typically confirmed using spectroscopic

methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like 3-Ethyl-3-
heptanol and confirming its molecular weight.
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Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of 3-Ethyl-3-heptanol (e.g., 1 mg/mL) in a

volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation:

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar column

like DB-5ms).

Mass Spectrometer: Operating in Electron Ionization (EI) mode.

GC Conditions:

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at

10°C/min, and hold for 5 minutes.

Carrier Gas: Helium.

MS Conditions:

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Ionization Energy: 70 eV.

Mass Scan Range: m/z 30-300.

Data Analysis: The retention time is used for identification relative to standards, and the

mass spectrum is analyzed for the molecular ion peak (m/z 144) and characteristic

fragmentation patterns. Purity is determined by the area percentage of the main peak.
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Workflow for GC-MS analysis of 3-Ethyl-3-heptanol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Ethyl-3-
heptanol, the key feature is the hydroxyl (-OH) group.

Experimental Protocol: FTIR Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b011723?utm_src=pdf-body-img
https://www.benchchem.com/product/b011723?utm_src=pdf-body
https://www.benchchem.com/product/b011723?utm_src=pdf-body
https://www.benchchem.com/product/b011723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A thin film of the neat liquid sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹, characteristic of an alcohol.

C-H stretch: Sharp peaks in the region of 3000-2850 cm⁻¹.

C-O stretch: A band in the region of 1200-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule.

Experimental Protocol: NMR Analysis

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Data Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H NMR

spectrum, and the chemical shifts in the ¹³C NMR spectrum are used to confirm the structure

of 3-Ethyl-3-heptanol.

Safety Information
3-Ethyl-3-heptanol is associated with the following GHS hazard statements:

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses), should be followed when handling this chemical. Work should be

conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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